1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl
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Overview
Description
1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl is a compound of significant interest in the field of medicinal chemistry. It features a piperazine ring substituted with a pyrrolidinylmethyl group and a methyl group, forming a structure that is often explored for its potential biological activities. The compound is typically used in research settings to investigate its pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl generally involves the reaction of 1-methylpiperazine with a pyrrolidine derivative under controlled conditions. The process may include steps such as:
N-Alkylation: Reacting 1-methylpiperazine with a suitable pyrrolidine derivative in the presence of a base.
Hydrochloride Formation: Treating the resulting product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures is essential to maintain the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine or pyrrolidine rings are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine: A simpler structure with a five-membered ring, often used as a precursor in organic synthesis.
Piperazine: A six-membered ring with two nitrogen atoms, widely used in medicinal chemistry.
N-Methylpiperazine: Similar to piperazine but with a methyl group, used in various chemical reactions.
Uniqueness: 1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl is unique due to its combined structural features of both piperazine and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-methyl-4-(pyrrolidin-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-4-6-13(7-5-12)9-10-2-3-11-8-10/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTJOHSYFADPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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